molecular formula C9H12O B1584064 3,5-Dimethylbenzyl alcohol CAS No. 27129-87-9

3,5-Dimethylbenzyl alcohol

Cat. No. B1584064
CAS RN: 27129-87-9
M. Wt: 136.19 g/mol
InChI Key: IQWWTJDRVBWBEL-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzyl alcohol is a chemical compound with the molecular formula C9H12O . It has an average mass of 136.191 Da and a mono-isotopic mass of 136.088821 Da . It is used in the preparation of aromatic aldehyde .


Synthesis Analysis

3,5-Dimethylbenzyl alcohol undergoes linear polymerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene . This process is induced by a montmorillonite clay known as Tonsil Optimum Extra .


Molecular Structure Analysis

The linear formula of 3,5-Dimethylbenzyl alcohol is (CH3)2C6H3CH2OH . The structure of this compound can be represented by the SMILES string Cc1cc(C)cc(CO)c1 .


Chemical Reactions Analysis

In the presence of montmorillonite clay, 3,5-Dimethylbenzyl alcohol undergoes linear oligomerization to form 1,3,5,7-tetramethyl-9,10-dihydro-anthracene . This compound, by loss of protons, results in the product 1,3,5,7-tetramethylanthracene . It was also found that the compounds 4-(3´,5´-dimethylbenzyl)-1,3,5,7-tetramethyl-9,10-dihydroanthracece and 4-(3´,5´-dimethylbenzyl)-1,3,5,7-tetra-methylanthracene were formed from 1,3,5,7-tetramethyl-9,10-dihydroanthracene .


Physical And Chemical Properties Analysis

3,5-Dimethylbenzyl alcohol has a density of 1.0±0.1 g/cm3 . It has a boiling point of 219.5±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 48.2±3.0 kJ/mol . The flash point is 106.7±0.0 °C . The index of refraction is 1.536 .

Scientific Research Applications

Oligomerization Processes

3,5-Dimethylbenzyl alcohol can undergo linear oligomerization when induced by montmorillonite clay. This process leads to the production of 1,3,5,7-tetramethyl-9,10-dihydro-anthracene and its derivatives. Such oligomerization processes are significant in organic chemistry and material science for creating complex organic compounds (Morales-Serna et al., 2010).

Antiviral Activity

3,5-Dimethylbenzyl alcohol derivatives have shown potential in antiviral applications. For instance, its uracil derivatives have been evaluated for anti-HIV-1 activity, highlighting the potential of these compounds in antiviral drug development (Maruyama et al., 2006).

Dendrimer Precursor

This compound serves as a precursor to a family of dendrimer materials. Understanding its structural features in the solid state can be important for the rationalization of higher generation dendrimer materials, which have numerous applications in drug delivery, nanotechnology, and materials science (Pan et al., 2004).

Photolytic and Photochemical Properties

Studies have explored the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters, which helps in understanding the generation and behavior of benzyl cations and their low-energy states. This is relevant in photochemistry and could have implications in the development of photo-responsive materials (Perrotta et al., 2011).

Biocatalysis

The compound has been used in biocatalytic systems for efficient oxidation reactions. For example, in the multistep oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, demonstrating its role in facilitating complex biochemical reactions (Bühler et al., 2003).

Lewis-Acid-Catalyzed Reactions

3,5-Dimethylbenzyl alcohol is involved in Lewis-acid-catalyzed reactions, which are critical in organic synthesis. It can undergo dimerization or cyclization, demonstrating its versatility as a reactant in synthesizing various organic compounds (Ramulu et al., 2016).

Vibrational Spectra Studies

The vibrational spectra of 3,5-dimethoxybenzyl alcohol have been studied, providing valuable insights into the molecular level of drug-related molecules and dendrimers. This is crucial for understanding the molecular interactions and properties of these compounds (Han et al., 2010).

Safety And Hazards

3,5-Dimethylbenzyl alcohol should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(3,5-dimethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-3-8(2)5-9(4-7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWWTJDRVBWBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181593
Record name 3,5-Dimethylbenzyl alcohol
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzyl alcohol

CAS RN

27129-87-9
Record name 3,5-Dimethylbenzyl alcohol
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Record name 3,5-Dimethylbenzyl alcohol
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Record name 3,5-Dimethylbenzyl alcohol
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Record name 3,5-dimethylbenzyl alcohol
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Record name 3,5-Dimethylbenzyl alcohol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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